N-[2-(4-Amino-pyrazol-1-yl)-ethyl]-2-dimethylamino-acetamide dihydrochloride
Description
Properties
IUPAC Name |
N-[2-(4-aminopyrazol-1-yl)ethyl]-2-(dimethylamino)acetamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N5O.2ClH/c1-13(2)7-9(15)11-3-4-14-6-8(10)5-12-14;;/h5-6H,3-4,7,10H2,1-2H3,(H,11,15);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQJLRXHYJMEAIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)NCCN1C=C(C=N1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19Cl2N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(4-Amino-pyrazol-1-yl)-ethyl]-2-dimethylamino-acetamide dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article aims to synthesize existing knowledge on its biological activity, including relevant data tables, case studies, and detailed research findings.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Chemical Formula | C9H17N5O |
| Molecular Weight | 211.27 g/mol |
| IUPAC Name | 2-(4-aminopyrazol-1-yl)-N-[2-(dimethylamino)ethyl]acetamide |
| Pubchem CID | 43445151 |
Biological Activity Overview
Research indicates that compounds containing the pyrazole moiety exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Pyrazole derivatives have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
- Anti-inflammatory Effects : Certain pyrazole derivatives have demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 .
- Antitubercular Properties : Some studies suggest that pyrazole-containing compounds may possess antitubercular activity against Mycobacterium tuberculosis .
Case Studies and Research Findings
-
Antimicrobial Studies :
- A series of pyrazole derivatives were synthesized and tested for antimicrobial activity. The compound with a 4-piperidine moiety was particularly noted for its enhanced activity against E. coli and S. aureus, with minimum inhibitory concentration (MIC) values significantly lower than the standard drugs used in comparison .
- Anti-inflammatory Activity :
- Antitubercular Activity :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Structural Analysis
The compound’s key structural features include:
- Dimethylamino group: Enhances solubility and may participate in cation-π interactions.
- Acetamide backbone : Common in bioactive molecules, facilitating binding to enzymatic or receptor sites.
Table 1: Structural Comparison with Analogs
Pharmacological and Chemical Properties
- Metazachlor : Unlike the target compound, metazachlor’s chloro and pyrazolylmethyl groups confer herbicidal activity by inhibiting fatty acid synthesis in plants. The absence of a dihydrochloride salt reduces its solubility in biological systems compared to the target compound .
- S-(2-(Dimethylamino)ethyl) isothiourinium dihydrochloride: Shares the dimethylaminoethyl and dihydrochloride motifs but replaces the acetamide with an isothiourinium group. This substitution likely contributes to its sensitizing properties, restricting its use .
- Ranitidine: Features a furan ring and thioether linkage instead of pyrazole.
Hydrogen-Bonding and Crystallography
The pyrazole and acetamide groups in the target compound may form hydrogen-bonding networks similar to those observed in supramolecular chemistry. Bernstein et al. (1995) highlight the role of hydrogen bonds in molecular aggregation, suggesting that the target compound’s crystal structure could exhibit directional interactions distinct from ranitidine’s furan-based packing .
Research Findings and Implications
- Solubility and Bioavailability : The dihydrochloride salt form, as seen in ranitidine and the target compound, improves aqueous solubility, a critical factor in drug design .
- Structural-Activity Relationships (SAR): The pyrazole ring’s amino group may offer enhanced binding specificity compared to ranitidine’s furan, though experimental validation is needed.
- Safety Profiles: Unlike the sensitizing S-(2-(dimethylamino)ethyl) isothiourinium dihydrochloride, the target compound’s acetamide backbone may reduce toxicity risks .
Preparation Methods
Synthesis of the 4-Amino-pyrazole Core
The 4-amino-pyrazole nucleus is a critical structural element and its preparation is a key step. According to patent literature, the synthesis typically starts from nitro-substituted pyrazole derivatives, which are subsequently reduced to the amino form:
Starting Material: 4-nitro-1H-pyrazole derivatives are commonly used as precursors. These can be accessed via acidic rearrangement of 1-nitropyrazole or via sodium nitromalonaldehyde, though both reagents have safety concerns due to explosive properties, limiting their use in large-scale manufacturing.
Coupling and Reduction: A two-step process involves coupling (4-nitro-1H-pyrazol-1-yl)acetic acid with an amine followed by reduction of the nitro group to the amino group. Reduction is often performed under controlled conditions to avoid side reactions and ensure high yield of the 4-amino-pyrazole derivative.
Deformylation: If a formyl-protected intermediate is used, deformylation under acidic conditions (mineral acids such as hydrochloric acid or sulfuric acid, buffered acidic solutions, or alkanoic acids like acetic acid) is employed to liberate the free amino group on the pyrazole ring.
Formation of the Ethyl Linker and Dimethylamino-acetamide Moiety
The linkage of the 4-amino-pyrazole to the dimethylamino-acetamide fragment involves:
Alkylation or Acylation: The amino group on the pyrazole is reacted with a suitable ethyl halide or ethyl derivative bearing a dimethylamino-acetamide functionality. This step can be carried out under inert atmosphere, often in solvents like dioxane with hydrochloric acid as a catalyst to facilitate coupling.
Dimethylamino-acetamide Synthesis: The dimethylamino-acetamide portion can be synthesized separately by standard amide bond formation techniques, such as coupling dimethylaminoethylamine with chloroacetyl chloride or other acylating agents, followed by purification.
Salt Formation: Dihydrochloride Preparation
After the coupling steps, the free base form of the compound is converted into the dihydrochloride salt to improve stability, solubility, and handling properties.
This is typically achieved by treatment with hydrochloric acid in an appropriate solvent system, often under controlled temperature to avoid decomposition.
Representative Synthetic Scheme Summary
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Nitro-pyrazole preparation | Acidic rearrangement of 1-nitropyrazole | 4-nitro-1H-pyrazole |
| 2 | Coupling with acetic acid derivative | Coupling with (4-nitro-1H-pyrazol-1-yl)acetic acid and amine | (4-nitro-1H-pyrazol-1-yl)acetamide |
| 3 | Reduction | Catalytic hydrogenation or chemical reduction | 4-amino-pyrazol-1-yl acetamide |
| 4 | Deformylation (if applicable) | Acidic conditions (HCl, sulfuric acid, buffered solutions) | Free 4-amino-pyrazole |
| 5 | Coupling with dimethylamino-acetamide | Reaction with ethyl linker and dimethylamino-acetamide | N-[2-(4-amino-pyrazol-1-yl)-ethyl]-2-dimethylamino-acetamide |
| 6 | Salt formation | Treatment with HCl | Dihydrochloride salt of the compound |
Analytical and Process Considerations
Safety: The use of explosive intermediates such as 1-nitropyrazole and sodium nitromalonaldehyde is avoided in large-scale processes due to safety risks.
Reaction Conditions: Low temperatures (e.g., -25 to -5 °C) and inert atmospheres are often employed during sensitive steps to control reactivity and prevent side reactions.
Purification: Post-reaction work-up includes solvent evaporation, azeotropic distillation to remove residual solvents like pyridine, and filtration through silica or other adsorbents to purify the product.
Yield Optimization: Use of buffered acidic conditions and choice of solvents can significantly influence the yield and purity of the amino-pyrazole intermediate and the final coupled product.
Research Findings and Literature Insights
The patent WO2007034183A2 provides a comprehensive procedure for the preparation of 4-aminopyrazole derivatives, including the target compound's analogues, highlighting the importance of controlled reduction and deformylation steps.
Alternative synthetic routes involving hydrazine-mediated ring closure and functionalization have been explored in related pyrazole chemistry, but the described method remains preferred for scalability and safety.
The preparation of the dimethylamino-acetamide side chain and its coupling to the pyrazole nucleus is typically achieved via standard amide bond formation and alkylation chemistry under mild conditions to preserve the integrity of the sensitive pyrazole ring.
This detailed overview of the preparation methods for N-[2-(4-Amino-pyrazol-1-yl)-ethyl]-2-dimethylamino-acetamide dihydrochloride is based on authoritative patent literature and related synthetic research, emphasizing safety, reaction control, and purification strategies essential for successful synthesis at both laboratory and industrial scales.
Q & A
What are the recommended synthetic routes for N-[2-(4-Amino-pyrazol-1-yl)-ethyl]-2-dimethylamino-acetamide dihydrochloride, and how do reaction conditions influence yield?
Basic Question
A common approach involves nucleophilic substitution or condensation reactions. For example, reacting 4-aminopyrazole derivatives with chloroacetamide intermediates in ethanol under reflux, catalyzed by glacial acetic acid, can yield the target compound. Evidence from analogous syntheses (e.g., triazole derivatives) suggests that optimizing solvent polarity (e.g., ethanol vs. DMF) and reaction time (4–6 hours) significantly impacts yield . Acidic conditions (e.g., acetic acid) stabilize intermediates, while extended reflux durations (>8 hours) may lead to side reactions like hydrolysis. Purification via vacuum filtration and recrystallization improves purity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
